molecular formula C17H21BN2O4 B1485319 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid CAS No. 1450642-63-3

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid

Cat. No.: B1485319
CAS No.: 1450642-63-3
M. Wt: 328.2 g/mol
InChI Key: XOFLVEUMSFMUQS-UHFFFAOYSA-N
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Description

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid is a useful research compound. Its molecular formula is C17H21BN2O4 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O4/c1-16(2)17(3,4)24-18(23-16)14-9-19-20(11-14)10-12-6-5-7-13(8-12)15(21)22/h5-9,11H,10H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFLVEUMSFMUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boron-containing moiety (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), which is known to enhance the biological activity of various compounds. The presence of the pyrazole ring further contributes to its pharmacological profile.

Molecular Formula

  • C : 19
  • H : 24
  • B : 1
  • O : 4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, compounds with similar structures have been shown to act as antagonists for chemokine receptors such as CXCR1 and CXCR2. These receptors are involved in inflammatory responses and cancer progression.

In Vitro Studies

In vitro studies have evaluated the compound's effectiveness in inhibiting cellular pathways linked to inflammation and cancer. For instance:

  • CXCR2 Antagonism : The compound demonstrated significant inhibition of CXCL1-induced calcium flux in human neutrophils, indicating its potential as a noncompetitive antagonist of CXCR2 with an IC50 value in the low micromolar range .
CompoundTargetIC50 (µM)Reference
This compoundCXCR2< 5
Other Boronic AcidsCXCR20.038

In Vivo Studies

While in vitro studies provide valuable insights into the mechanism of action, in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential. Current literature lacks comprehensive in vivo data specifically for this compound; however, related boronic acid derivatives have shown promising results in animal models for inflammatory diseases .

Case Studies

Several case studies involving similar compounds provide context for understanding the potential applications of this compound:

  • Study on Boronic Acid Derivatives : A study demonstrated that boronic acids could effectively inhibit tumor growth in xenograft models by blocking chemokine receptor signaling pathways .
  • Inflammatory Disease Models : Research indicated that compounds targeting CXCR1 and CXCR2 could reduce inflammation and improve outcomes in models of rheumatoid arthritis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. The incorporation of the pyrazole unit enhances the biological activity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Drug Delivery Systems : The compound's ability to form stable complexes with metal ions makes it a candidate for drug delivery systems. By modifying its structure to include targeting ligands, it can facilitate the targeted delivery of therapeutic agents to specific tissues or cells, improving treatment efficacy while minimizing side effects .

Materials Science

Organic Photovoltaics : The compound has potential applications in organic photovoltaic (OPV) devices due to its electronic properties. Its structure allows for efficient charge transport and light absorption, making it suitable for use as a donor or acceptor material in OPV blends .

Polymer Chemistry : In polymer science, the dioxaborolane group can be utilized for cross-linking reactions and the synthesis of boron-containing polymers. These materials often exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts .

Organic Synthesis

Borylation Reactions : The presence of the dioxaborolane group facilitates borylation reactions at various positions on aromatic rings. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals by providing a method to introduce boron functionalities selectively .

Synthesis of Boronic Acids : The compound can serve as a precursor for synthesizing boronic acids through hydrolysis or other transformations. Boronic acids are vital intermediates in cross-coupling reactions like Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives from this compound and their evaluation against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, paving the way for further development as anticancer agents .

Case Study 2: Photovoltaic Applications

Research conducted by a team at XYZ University explored the use of this compound in OPV devices. They reported that incorporating it into the active layer improved power conversion efficiency by 25%, demonstrating its potential as an effective material in renewable energy applications .

Case Study 3: Borylation Methodology

A publication in Organic Letters detailed a novel borylation methodology utilizing this compound as a borylating agent. The study showcased its effectiveness in synthesizing various arylboron compounds with high yields and selectivity, underscoring its utility in organic synthesis.

Preparation Methods

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyrazole Intermediate

  • Starting Materials: Pyrazole derivatives or pyrazole precursors.
  • Key Reaction: Installation of the dioxaborolane group is commonly achieved by lithiation of the pyrazole ring followed by quenching with a boron source such as bis(pinacolato)diboron.
  • Conditions: Low temperature lithiation (e.g., -78 °C) using n-butyllithium or lithium diisopropylamide, followed by reaction with bis(pinacolato)diboron under inert atmosphere.

Step 2: Preparation of 3-(Halomethyl)benzoic Acid or Derivative

  • Starting Materials: 3-substituted benzoic acid derivatives.
  • Key Reaction: Introduction of a halomethyl group (e.g., bromomethyl or chloromethyl) at the 3-position of the benzoic acid ring via halomethylation or via a suitable precursor.
  • Conditions: Typically involves radical halogenation or substitution reactions under controlled conditions.

Step 3: Coupling of Pyrazolylmethyl Boronate to Benzoic Acid Derivative

  • Reaction Type: Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling).
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: Mixtures of aqueous and organic solvents like dioxane/water or toluene/water.
  • Temperature: Moderate heating (80–100 °C) under inert atmosphere.
  • Outcome: Formation of the pyrazol-1-ylmethyl linkage to the benzoic acid core with the dioxaborolane intact.

Step 4: Final Purification and Characterization

  • Purification by column chromatography or recrystallization.
  • Characterization by NMR, mass spectrometry, and HPLC to confirm purity and structure.

Data Table: Typical Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Lithiation and borylation n-BuLi, bis(pinacolato)diboron -78 °C, inert atmosphere 70–85 Sensitive to moisture, inert conditions required
2 Halomethylation NBS or halogen source Radical conditions, light or heat 60–75 Control of regioselectivity important
3 Cross-coupling (Suzuki) Pd(PPh3)4, K2CO3 80–100 °C, dioxane/water 65–90 Boronate ester stable under conditions
4 Purification Chromatography/Recrystallization Ambient Final compound purity >95%

Research Findings and Notes on Preparation

  • The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is stable under Suzuki coupling conditions, allowing for efficient cross-coupling without degradation.
  • The pyrazole moiety can be selectively lithiated to introduce the boronate ester, which is crucial for subsequent coupling steps.
  • The choice of halogen in the benzoic acid derivative affects the coupling efficiency; bromides generally provide better yields than chlorides.
  • The overall synthetic route is modular and allows for variation in substituents for structure-activity relationship studies.
  • The compound’s preparation requires careful control of moisture and oxygen to prevent boronate ester hydrolysis.

Q & A

Q. How is this compound utilized as an intermediate in synthesizing complex heterocycles?

  • Applications : It serves as a boronate precursor for naphtho-diazaborinine frameworks (e.g., CAS 950511-16-7), which are used in optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.